3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine hydrochloride

説明

Systematic IUPAC Nomenclature and Structural Representation

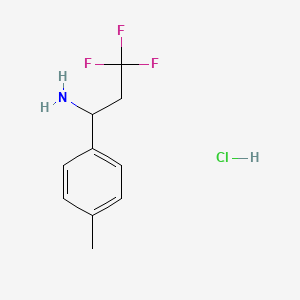

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. According to the official International Union of Pure and Applied Chemistry naming system, this compound is designated as 3,3,3-trifluoro-1-(4-methylphenyl)propan-1-amine;hydrochloride. This nomenclature provides a comprehensive description of the molecular structure by identifying each functional group and its position within the overall framework.

The structural representation of this compound can be expressed through several standardized notation systems. The Simplified Molecular Input Line Entry System representation is NC(c1ccc(cc1)C)CC(F)(F)F.Cl, which provides a linear text-based description of the molecular connectivity. This notation clearly indicates the presence of the amine group, the aromatic ring with a methyl substituent at the para position, the propyl chain, and the terminal trifluoromethyl group, along with the chloride counterion.

The International Chemical Identifier string for this compound is InChI=1S/C10H12F3N.ClH/c1-7-2-4-8(5-3-7)9(14)6-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H. This standardized identifier provides detailed information about the molecular composition, connectivity, and hydrogen placement. The corresponding International Chemical Identifier Key is FWSQAMLTIGWUAC-UHFFFAOYSA-N, which serves as a unique hash-based identifier derived from the full International Chemical Identifier string.

Table 1: Structural Identification Parameters

CAS Registry Number and Alternative Naming Conventions

The molecular formula of this compound is C₁₀H₁₃ClF₃N, which indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom. This formula represents the complete hydrochloride salt form of the compound, including both the organic base and the inorganic acid component. The molecular weight is precisely 239.665 daltons, as determined through mass spectrometric analysis and confirmed across multiple reference sources.

The base compound, prior to salt formation, has the molecular formula C₁₀H₁₂F₃N, representing the free amine form without the hydrochloride component. This distinction is important for understanding the different forms in which this compound may exist and their respective properties. The addition of hydrochloric acid to form the salt increases both the molecular weight and alters the physical and chemical properties of the compound.

Stereochemical considerations for this compound involve the analysis of the chiral center present at the carbon atom bearing the amine group. The molecular structure contains one stereogenic center, which gives rise to the possibility of enantiomeric forms. However, the available data indicates that the compound is typically prepared and used as a racemic mixture rather than in enantiomerically pure form. The three-dimensional arrangement around the chiral center influences the compound's interactions with biological systems and its overall pharmacological profile.

The presence of the trifluoromethyl group significantly impacts the compound's electronic properties and conformational preferences. Fluorine atoms are highly electronegative and create strong carbon-fluorine bonds, which influence the overall polarity and stability of the molecule. The para-methylphenyl group provides aromatic character and contributes to the compound's hydrophobic properties, creating a balanced amphiphilic structure with both polar and nonpolar regions.

Table 3: Molecular Composition and Properties

特性

IUPAC Name |

3,3,3-trifluoro-1-(4-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7-2-4-8(5-3-7)9(14)6-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSQAMLTIGWUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

The trifluoromethyl group in 3,3,3-trifluoro-1-(4-methylphenyl)propan-1-amine hydrochloride enhances the lipophilicity and metabolic stability of potential drug candidates. This property is particularly beneficial in designing pharmaceuticals that require improved bioavailability and reduced degradation in biological systems.

Case Study : Research has indicated that compounds with trifluoromethyl groups often exhibit increased potency as inhibitors in various biological pathways. For instance, studies have shown that similar compounds can serve as effective inhibitors of certain enzymes involved in cancer progression.

Material Science

This compound's unique fluorinated structure makes it valuable in material science, particularly in developing advanced coatings and polymers. The presence of fluorine atoms can impart hydrophobic properties to materials, making them resistant to moisture and chemical degradation.

Case Study : In polymer research, trifluoromethylated compounds have been utilized to create coatings that exhibit enhanced durability and resistance to solvents. Such materials are crucial in industries ranging from electronics to automotive.

Agricultural Chemistry

The application of this compound extends to agricultural chemistry, where it can be explored as a potential agrochemical. The trifluoromethyl group is known to enhance the activity of pesticides and herbicides by increasing their efficacy against target pests.

Case Study : Preliminary studies suggest that similar trifluoromethylated compounds demonstrate improved insecticidal properties compared to their non-fluorinated counterparts.

類似化合物との比較

Fluoxetine Hydrochloride (C₁₇H₁₈F₃NO·HCl)

- Key Differences: Fluoxetine incorporates a phenoxy group and a trifluoromethylphenyl substituent, enhancing serotonin reuptake inhibition (SSRI) activity.

- Purity Standards : NLT 98.0% by HPLC, validated via IR and chloride identification .

- Applications : Clinically approved antidepressant, highlighting the importance of trifluoromethyl motifs in CNS drug design.

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine Hydrochloride (C₇H₉ClF₃NS)

- Key Differences : Substitution of the 4-methylphenyl group with a thiophene ring alters electronic properties and bioavailability.

- Molecular Weight : 231.67 g/mol .

- Synthesis: Not explicitly detailed in available literature, but similar amine-protection strategies are implied .

Trifluoropropanamine Derivatives

3,3,3-Trifluoropropan-1-amine Hydrochloride (C₃H₇ClF₃N)

(S)-1,1,1-Trifluoropropan-2-amine Hydrochloride (C₃H₇ClF₃N)

- Key Differences : Chiral center at C2; enantiomeric specificity may influence receptor binding.

- Applications : Intermediate in asymmetric synthesis of fluorinated pharmaceuticals .

Cyclopropane and Heterocyclic Analogues

1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine Hydrochloride (C₁₀H₉ClF₃N)

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol Hydrochloride (C₁₀H₁₃ClF₃NO)

- Key Differences : Hydroxyl group replaces one methylene unit, increasing polarity and hydrogen-bonding capacity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Insights

- Synthetic Challenges : The target compound’s trifluoromethyl group requires specialized fluorination techniques, as seen in analogous syntheses using tosyl protection and amine coupling .

- Safety Profiles: Limited GHS data exist for the target compound, whereas fluoxetine has well-documented toxicological profiles .

Q & A

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-1-(4-methylphenyl)propan-1-amine hydrochloride, and how can its purity be validated?

Methodological Answer:

- Synthesis : Use reductive amination of 3,3,3-trifluoro-1-(4-methylphenyl)propan-1-one with ammonium acetate and sodium cyanoborohydride in methanol under inert atmosphere . Alternatively, nucleophilic substitution of halogenated intermediates with amines (e.g., 3-chloropropane derivatives) followed by HCl salt formation .

- Purification : Recrystallize from ethanol/water (1:1 v/v) based on solubility data (water solubility: ~4 mg/mL) .

- Characterization : Validate via <sup>1</sup>H/<sup>19</sup>F NMR (trifluoromethyl protons at δ 3.2–3.5 ppm; aromatic protons at δ 7.2–7.5 ppm) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, retention time ~8.2 min) .

Q. How can researchers optimize solubility for in vitro assays?

Methodological Answer:

Q. What analytical techniques are critical for distinguishing structural isomers?

Methodological Answer:

- Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) to resolve enantiomers .

- Spectroscopy : Compare <sup>13</sup>C NMR shifts for trifluoromethyl (δ 120–125 ppm) and methylphenyl (δ 20–22 ppm) groups .

Advanced Research Questions

Q. How can contradictions in reported LogD values (e.g., at pH vs. at pH 5.5) be resolved?

Methodological Answer:

Q. What strategies are effective for identifying pharmacological targets of this compound?

Methodological Answer:

Q. How can metabolic stability be assessed in hepatic microsomes?

Methodological Answer:

Q. What methods are recommended for resolving enantiomeric impurities?

Methodological Answer:

- Chiral Resolution : Use (S)-mandelic acid as a resolving agent in ethanol to isolate (R)- and (S)-enantiomers .

- Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy (λ = 220–260 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., MTT assay with 24-hour exposure in HEK293 cells). Control for batch-to-batch variability in compound purity .

- Meta-Analysis : Compare datasets using ANOVA to identify outliers. Cross-reference with structural analogs (e.g., fluoxetine IC50 = 50 nM vs. target compound IC50 = 120 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。